2-Amino-5-bromo-3-nitrophénol

Vue d'ensemble

Description

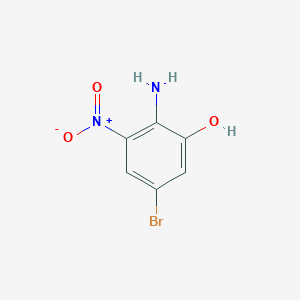

2-Amino-5-bromo-3-nitrophenol is an organic compound with the molecular formula C6H4BrN2O3. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a nitro group (-NO2) attached to a phenol ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Amino-5-bromo-3-nitrophenol has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate cellular processes and enzyme activities.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-5-bromo-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-amino-5-bromo-phenol using nitric acid and sulfuric acid under controlled conditions. Another method includes the bromination of 2-amino-3-nitrophenol using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents, to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-bromo-3-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 2-amino-5-bromo-3-nitrobenzoic acid.

Reduction: Production of 2-amino-5-bromo-3-aminophenol.

Substitution: Generation of 2-bromo-5-nitrophenol or 2-chloro-5-nitrophenol.

Mécanisme D'action

The mechanism by which 2-Amino-5-bromo-3-nitrophenol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical processes within cells. The exact mechanism may vary depending on the context of its application.

Comparaison Avec Des Composés Similaires

2-Amino-3-bromo-5-nitrophenol

2-Bromo-5-nitrophenol

2-Chloro-5-nitrophenol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-Amino-5-bromo-3-nitrophenol (C6H5BrN2O3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C6H5BrN2O3

- Molecular Weight : Approximately 232.03 g/mol

- Structure : The compound features an amino group, a bromine atom, and a nitro group attached to a phenolic ring.

Biological Activity Overview

Research indicates that 2-amino-5-bromo-3-nitrophenol exhibits various biological activities, particularly in the context of toxicity and mutagenicity.

Toxicity Studies

A significant study conducted by the National Toxicology Program (NTP) assessed the toxicity and carcinogenic potential of 2-amino-5-bromo-3-nitrophenol in F344/N rats and B6C3F1 mice. Key findings include:

- Dosage Administration : Rats received doses of 0, 156, 313, 625, 1,250, or 2,500 mg/kg by gavage.

- Mortality Rates : Notable mortality was observed at higher doses (e.g., 1/5 males at 2,500 mg/kg) with reduced body weights compared to controls.

- Inflammation and Neoplasms : Acute/chronic inflammation was noted in the rectum of treated rats. There was a statistically significant increase in pancreatic acinar cell adenomas among males receiving 100 mg/kg (P≤0.002) .

Mutagenicity Assessment

The mutagenic potential of 2-amino-5-bromo-3-nitrophenol has been evaluated through various assays:

- Salmonella Assays : The compound was found to be mutagenic in Salmonella typhimurium strains TA98, TA100, and TA1537.

- Chromosomal Aberrations : In vitro studies indicated an increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells exposed to the compound .

Potential Therapeutic Applications

Although primarily studied for its toxicological effects, there is emerging interest in the therapeutic potential of 2-amino-5-bromo-3-nitrophenol:

Inhibition of Kinases

Recent research suggests that derivatives of this compound may act as inhibitors of specific kinases involved in cancer pathways. For instance, it has been linked to the modulation of Src kinase activity, which plays a critical role in tumor progression and metastasis .

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Toxicity | Mortality at high doses; reduced body weights |

| Mutagenicity | Positive results in Salmonella assays; chromosomal aberrations in CHO cells |

| Carcinogenic Potential | Increased incidence of pancreatic adenomas in male rats |

| Kinase Inhibition | Potential inhibition of Src kinase activity |

Case Studies

- NTP Toxicology Study : This comprehensive study highlighted both acute and chronic effects of the compound on laboratory animals, providing critical insights into its safety profile.

- Mutagenicity Tests : Various assays demonstrated the mutagenic effects of the compound across different biological systems, indicating a need for caution in its use.

Propriétés

IUPAC Name |

2-amino-5-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJNQKQINSXSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.